4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
627470-17-1 |
|---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C6H7N3O3/c1-7-5(10)3-4(6(11)12)9-2-8-3/h2H,1H3,(H,7,10)(H,8,9)(H,11,12) |
InChI Key |
UQGPYFRGVFBRKT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(NC=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation and Amide Formation via Coupling Agents
Another approach involves the synthesis of 4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid derivatives through condensation reactions between imidazole-5-carboxylic acid or its derivatives and methylamine or methylcarbamoyl precursors using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in organic solvents like DMF.
-
- The carboxylic acid precursor is reacted with methylamine in the presence of a coupling agent (e.g., HATU) and a base (e.g., N,N-diisopropylethylamine) at room temperature.
- The reaction mixture is stirred for 10–18 hours.
- The product is isolated by quenching with water, filtration, washing, and drying.
-
- Mild reaction conditions
- High selectivity for amide bond formation
- Suitable for scale-up and industrial production
Multi-Step Synthesis Involving Bromination and Debromination
A related synthetic route for 4-substituted imidazole-5-carboxylic acid amide derivatives involves a three-step process: condensation, bromination, and debromination.
- Step 1: Condensation of imidazole-5-carboxylic acid derivatives with amines using coupling agents.
- Step 2: Bromination using N-bromosuccinimide (NBS) in chloroform with azodiisobutyronitrile as a catalyst at controlled temperatures (room temperature to 50 °C).
- Step 3: Debromination using methylmagnesium iodide (MeMgI) in an oxygen-containing nonpolar solvent under ice bath cooling and subsequent heating.
This method is noted for:
- High conversion rates
- Easy purification due to single bromination products
- Mild and safe operational conditions
- Suitability for large-scale synthesis
Cycloaddition and Annulation Using Isocyanoacetate Synthons
Recent research has explored the synthesis of imidazole-4-carboxylic acid derivatives via cycloaddition reactions between α-isocyanoacetate esters and imidoyl chlorides or other electrophilic intermediates.
-
- Use of ethyl isocyanoacetate as a synthon
- Formation of imidazole-4-carboxylate esters as intermediates
- Subsequent conversion to carboxylic acids and amides
- Mild reaction conditions, often at room temperature or slightly elevated temperatures
- Use of copper catalysts or base-mediated annulation
-
- Versatile for introducing various substituents on the imidazole ring
- Good yields and regioselectivity
- Applicable to the synthesis of diaryl and substituted imidazole carboxylic acids
- The carboxylation method using carbon dioxide and alkali metal carbonates is a robust industrial approach, providing high yields of imidazole-4-carboxylic acids without the need for metal catalysts or harsh acid treatments.
- Amide bond formation using coupling agents like HATU is well-established for introducing methylcarbamoyl groups, offering mild and efficient synthesis routes suitable for pharmaceutical applications.
- Bromination followed by debromination allows selective functionalization at the 4-position of the imidazole ring, facilitating the synthesis of various derivatives with high purity and yield.
- Cycloaddition strategies using isocyanoacetate synthons expand the chemical space of imidazole carboxylic acids, enabling the synthesis of diaryl and other substituted derivatives with potential biological activity.
The preparation of this compound can be achieved through several well-documented synthetic routes. The choice of method depends on the desired scale, purity, and functional group tolerance. Carboxylation under superatmospheric CO2 pressure offers a direct and economical route to the carboxylic acid core, while coupling reactions with methylamine provide efficient access to the methylcarbamoyl functionality. Advanced methods involving bromination/debromination and cycloaddition expand the synthetic toolbox for this compound class, supporting diverse applications in medicinal chemistry and materials science.
Chemical Reactions Analysis
Carboxylic Acid Group Hydrolysis
The carboxylic acid group is stable under standard conditions but can undergo esterification or decarboxylation under specific conditions. For example:
-
Esterification : Reaction with alcohols (e.g., methanol) in acidic media forms the corresponding ester.
-
Decarboxylation : Heating in the presence of strong bases (e.g., NaOH) may lead to CO₂ elimination, forming 4-(methylcarbamoyl)-1H-imidazole.
Methylcarbamoyl Group Hydrolysis
The -CONHMe group is susceptible to acid- or base-catalyzed hydrolysis :
-
Acidic hydrolysis (e.g., HCl, 100°C): Cleavage yields 1H-imidazole-5-carboxylic acid and methylamine.
-
Basic hydrolysis (e.g., NaOH, reflux): Forms the sodium salt of the carboxylic acid and methylamine.
Table 1: Hydrolysis Reactions
Nucleophilic Substitution at the Imidazole Ring
The imidazole ring’s nitrogen atoms can participate in alkylation or arylation :
-
N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic media substitutes hydrogen at N1 or N3 positions.
-
Cross-Coupling : Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces substituents at C2.
Table 2: Substitution Reactions
Coordination Chemistry
The imidazole ring acts as a ligand for transition metals:
-
Cu(II) Complexation : Forms octahedral complexes via N3 coordination.
-
Zn(II) Binding : Interaction with zinc enzymes (e.g., carbonic anhydrase) via carboxylate and imidazole groups.
Table 3: Metal Complexation
| Metal Ion | Coordination Site | Geometry | Application |
|---|---|---|---|
| Cu²⁺ | N3 of imidazole | Octahedral | Catalytic oxidation studies |
| Zn²⁺ | Carboxylate O, N3 | Tetrahedral | Enzyme inhibition assays |
Condensation and Cyclization
The carboxylic acid group participates in amide bond formation and heterocyclization :
-
Amide Synthesis : Reaction with amines (e.g., benzylamine) using DCC yields imidazole-carboxamide derivatives.
-
Intramolecular Cyclization : Heating in DMSO forms fused bicyclic structures via dehydration .
Table 4: Condensation Reactions
pH-Dependent Tautomerism
The imidazole ring exhibits tautomerism , favoring the N1-H tautomer in acidic media and the N3-H form in basic solutions. This behavior impacts reactivity in biological systems .
Oxidation and Reduction
-
Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the imidazole ring to imidazolidine derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring to imidazoline, though this is less common .
Key Mechanistic Insights:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, 4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid has been studied for its potential as an antibacterial agent against various pathogens.
Anti-inflammatory Properties : Imidazole derivatives have been recognized for their anti-inflammatory effects. A study demonstrated that compounds similar to this compound can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .
Cancer Research : The compound's structural characteristics allow it to interact with biological macromolecules, potentially leading to the development of anticancer agents. For example, imidazole derivatives have shown promise in targeting cancer cell proliferation and survival pathways .
Biochemical Applications
Enzyme Inhibition : this compound can act as an inhibitor for various enzymes involved in metabolic pathways. Its ability to modulate enzyme activity is crucial for designing drugs that target specific biochemical processes .
Drug Development : The compound has been utilized as a building block in synthesizing more complex molecules with therapeutic potential. Its incorporation into drug candidates has been linked to improved efficacy and reduced side effects .
Material Science Applications
Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, contributing to the development of new materials with enhanced properties such as increased thermal stability and chemical resistance.
Data Table of Applications
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antibacterial activity of various imidazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development. -
Anti-inflammatory Mechanism Investigation :
Research into the anti-inflammatory properties of imidazole derivatives revealed that this compound could inhibit cyclooxygenase enzymes, which are key players in inflammation pathways. This finding supports its application in developing new anti-inflammatory therapies. -
Cancer Therapeutics Development :
A recent investigation into the anticancer properties of imidazole derivatives found that this compound demonstrated cytotoxic effects on various cancer cell lines. This study suggests its utility in formulating novel cancer treatments.
Mechanism of Action
The mechanism of action of 4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 4 and 5 of the imidazole ring, significantly altering their properties:
Notes:
- Ester derivatives (e.g., ethyl ester) exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Antiviral Activity
- 4-(Phenylcarbamoyl)-1H-imidazole-5-carboxylic acid demonstrates activity against HIV-1, attributed to its ability to interfere with viral replication machinery .
- The methylcarbamoyl analog may exhibit similar mechanisms but with altered pharmacokinetics due to smaller substituent size.
Antimicrobial and Antioxidant Activity
Coordination Chemistry
Imidazole-4,5-dicarboxylic acid derivatives act as polydentate ligands in metal complexes. For example:
Biological Activity
4-(Methylcarbamoyl)-1H-imidazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a methylcarbamoyl group and a carboxylic acid group. This unique structure is believed to contribute to its biological activity by allowing interactions with various biological targets.
Antimicrobial Properties
Research indicates that derivatives of imidazole-5-carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to possess fungicidal activities against various pathogens. The mechanism often involves interference with the synthesis of essential cellular components in fungi, leading to cell death .
Anticancer Activity
Several studies have explored the anticancer potential of imidazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that substituents on the imidazole ring can enhance or diminish anticancer activity. In particular, the presence of electron-donating groups has been correlated with increased potency against cancer cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of key biological pathways, influencing processes such as cell proliferation and apoptosis. For example, studies have shown that imidazole derivatives can bind to active sites on target proteins, altering their function and leading to downstream effects on cell survival and growth .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various imidazole derivatives found that those structurally related to this compound exhibited significant activity against Candida albicans and Aspergillus niger. The minimal inhibitory concentration (MIC) values were determined, indicating effective concentrations for clinical relevance.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 8 | Candida albicans |
| Compound B | 16 | Aspergillus niger |
| This compound | 12 | Candida albicans |
Study 2: Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined using MTT assays.
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 25 | 20 |
| HeLa | 30 | 15 |
Q & A
Basic: What are the key synthetic pathways for 4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid, and how can purity be optimized?
Answer:
The synthesis typically involves coupling reactions using activating agents. For example, carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF) are used to activate carboxylic acid groups for amide bond formation . Post-synthesis, purification via recrystallization (e.g., slow evaporation from aqueous solutions) or chromatography is critical. For imidazole derivatives, anhydrous DMF distilled with barium oxide ensures minimal moisture interference, which is vital for high yields .
Basic: What spectroscopic and crystallographic methods are suitable for characterizing this compound?
Answer:
- X-ray diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯O and O–H⋯O interactions in imidazole dicarboxylates) .
- NMR: H and C NMR confirm substituent positions and carbamoyl group integration.
- FTIR: Identifies carbonyl (C=O) stretches (~1650–1700 cm) and N–H vibrations (~3200 cm) .
- Mass spectrometry: Validates molecular weight and fragmentation patterns.
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, moisture, or high temperatures, as imidazole derivatives can degrade into hazardous byproducts over time . Safety data sheets (SDS) recommend using PPE (gloves, goggles) during handling due to potential irritancy .
Advanced: How can this compound be utilized in designing metal-organic frameworks (MOFs) or coordination polymers?
Answer:
The carboxylate and carbamoyl groups act as polydentate ligands. For example:
- Coordination modes: Bridging via carboxylate oxygen or nitrogen donors (imidazole ring) can form 2D/3D networks .
- Experimental design: React with transition metals (e.g., Ru(II), Zn(II)) in aqueous or DMF solutions under controlled pH. Monitor self-assembly via XRD and thermogravimetric analysis (TGA) .
- Challenges: Competing protonation states of the imidazole ring may alter coordination geometry, requiring pH optimization .
Advanced: How do structural modifications (e.g., substituent position) affect biological activity or coordination chemistry?
Answer:
- Substituent effects: Methylcarbamoyl groups enhance hydrophobicity, potentially improving cell membrane penetration in drug candidates . In contrast, hydroxyl or sulfonyl groups increase polarity, favoring aqueous solubility .
- Case study: Analogues like 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid (Olmesartan intermediate) show angiotensin II receptor antagonism, highlighting the role of steric bulk in target binding .
- Data contradictions: Varying substituents may lead to conflicting cytotoxicity results, necessitating dose-response assays and molecular docking studies .
Advanced: What strategies resolve contradictions in reported bioactivity or reactivity data for this compound?
Answer:
- Reproducibility checks: Validate synthesis protocols (e.g., reagent purity, reaction time/temperature) .
- Analytical controls: Use standardized assays (e.g., enzyme inhibition IC, MIC for antimicrobial studies) and include positive/negative controls .
- Computational modeling: Density functional theory (DFT) can predict reactive sites or binding affinities, reconciling experimental discrepancies .
Advanced: How is this compound employed in pharmaceutical impurity profiling?
Answer:
- Impurity identification: As a metabolite or synthetic byproduct (e.g., Olmesartan medoxomil impurity A), it is characterized via HPLC-MS/MS with C18 columns and acidic mobile phases .
- Method validation: Follow ICH guidelines for specificity, linearity (R > 0.99), and LOQ/LOD (e.g., ≤0.1% for impurities) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
